3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride” is a chemical compound with the molecular formula C10H6Cl2OS and a molecular weight of 245.13 . It is a beige solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6Cl2OS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a beige solid at room temperature . It has a molecular weight of 245.13 . The InChI code is 1S/C10H6Cl2OS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3 .Scientific Research Applications
Synthesis and Antimicrobial Activity
3-Chloro-1-benzothiophene-2-carbonylchloride is a precursor for various antimicrobial agents. For instance, it reacts with hydrazine hydrate to yield 3-chloro-1-benothiophene-2-carbohydrazide, which is then used to synthesize 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This compound has shown significant antibacterial activity, making it a valuable agent in antimicrobial research (Naganagowda & Petsom, 2011).
Development of Antimicrobial Quinazolinones
The compound also serves as a key intermediate in the synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives, which have been tested for their antibacterial and antifungal properties. This research signifies its potential in developing novel antimicrobial agents (Naganagowda & Petsom, 2011).
Applications in Heterocyclic Chemistry
It is used in the synthesis of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, highlighting its importance in the field of heterocyclic chemistry. These compounds could potentially have applications in various fields, including pharmaceuticals (Ried, Oremek, & Guryn, 1980).
Creation of Novel Compounds with Analgesic Activities
This compound is instrumental in the synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, which have been studied for their antimicrobial and analgesic activities. This opens avenues for new pain-relief medications (Kumara et al., 2009).
Pharmaceutical Research
In pharmaceutical research, it is used in the synthesis of various heterocyclic compounds containing the benzothiophene moiety, which have shown antimicrobial, analgesic, and anthelmintic activities. This positions the compound as a critical building block in the development of new drugs (Naganagowda et al., 2011).
Mechanism of Action
While the specific mechanism of action for “3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride” is not available, it’s worth noting that benzo[b]thiophene derivatives have been found to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety and Hazards
Properties
IUPAC Name |
3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2OS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRYEWIAYLVOIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80491836 |
Source
|
Record name | 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80491836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-87-9 |
Source
|
Record name | 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34576-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80491836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.